molecular formula C11H15BrFN B8212620 N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-1-amine

N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-1-amine

Cat. No.: B8212620
M. Wt: 260.15 g/mol
InChI Key: OYCXAILNWQSCFP-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-1-amine is an organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-fluoro-3-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with propan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-1-amine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-1-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine
  • N-(5-Bromo-2-fluoro-3-methylbenzyl)ethanamine

Uniqueness

N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-1-amine is unique due to its specific substitution pattern on the benzylamine structure, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-3-4-14-7-9-6-10(12)5-8(2)11(9)13/h5-6,14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCXAILNWQSCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C(=CC(=C1)Br)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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